3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13;/h2-5,8H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPKJDGJYDFJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-13-0 | |
| Record name | 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Quinoline Derivatives: Quinoline derivatives can be reduced using hydrogenation techniques to obtain the tetrahydroquinoline structure.
Amination of Tetrahydroquinoline Derivatives:
Methylation of Tetrahydroquinoline Derivatives: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to convert the compound to simpler derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Simpler tetrahydroquinoline derivatives
Substitution: Derivatives with different functional groups
Scientific Research Applications
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride with analogous tetrahydroquinolinone derivatives, focusing on structural variations, synthesis methods, and functional properties.
Key Observations:
Structural Variations: Substituent Position: The position of amino and alkyl/aryl groups significantly impacts biological activity. Scaffold Differences: Replacing the tetrahydroquinoline core with an indole ring (as in ) reduces molecular weight and alters binding affinity to neurological targets .
Synthesis Efficiency :
- Hydrogenation of nitro intermediates (e.g., compound 24 in ) achieves higher yields (~72.9%) compared to multi-step reactions involving thiophene-carboximidamide derivatives (~43.7%) .
Aminoalkyl Side Chains: Diethylaminoethyl groups () may enhance solubility and receptor interaction in aqueous environments .
Pharmacological and Physicochemical Insights
Biological Activity
3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS Number: 879-13-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 212.67 g/mol
- CAS Number : 879-13-0
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent. It functions by inhibiting various cellular pathways involved in cancer progression. Studies have demonstrated its effectiveness against different cancer cell lines, including colorectal and lung cancer cells.
- A notable study indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects with lower toxicity to normal cells compared to established chemotherapeutics like cisplatin and fluorouracil .
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Some studies suggest that the compound may have antimicrobial properties, although further research is needed to fully elucidate this aspect.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to or better than traditional chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 3g | HT29 | 58.4 | Cisplatin | 47.2 |
| 3j | A549 | 99.9 | Fluorouracil | 381.2 |
This table highlights the potency of specific derivatives in inhibiting cancer cell growth.
Anti-inflammatory Activity
Research conducted on chiral tetrahydroquinoline derivatives showed their potential as anti-hyperalgesic agents in animal models of inflammation and neuropathic pain. The results indicated that these compounds could effectively reduce pain responses associated with chronic inflammation .
Q & A
Q. What are the standard synthetic routes for 3-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride?
Methodological Answer: The synthesis typically involves nitro-group reduction and subsequent functionalization. For example:
- Reduction Step : Nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives) are reduced using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol, stirred for 48 hours under hydrogen atmosphere. The crude product is purified via flash chromatography (e.g., Biotage systems) to yield amino derivatives .
- Salt Formation : Free bases are converted to hydrochloride salts by dissolving in methanol, adding 1 M HCl, stirring for 10 minutes, and drying under vacuum. HPLC purity (>95%) is maintained post-conversion .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| Nitro reduction | H₂, Pd/C (10%) | Ethanol | 48 h | 72.9% |
| Salt formation | 1 M HCl in MeOH | Methanol | 10 min | >95% purity |
Q. How are purification and characterization performed for this compound?
Methodological Answer:
- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is used for intermediates. Final products are recrystallized or purified via preparative HPLC .
- Characterization :
- 1H NMR : Key peaks include NH₂ (δ 4.5–5.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₄N₂O·HCl at m/z 224.1) .
- HPLC : Reverse-phase C18 columns (e.g., 90:10 H₂O:MeCN mobile phase) assess purity (>95%) .
Advanced Research Questions
Q. How can structural analogs inform structure-activity relationship (SAR) studies?
Methodological Answer: Modifying substituents on the tetrahydroquinoline core alters biological activity. For example:
Q. Table 2: Comparison of Structural Analogs
| Compound | Substituents | Key Property | Biological Impact |
|---|---|---|---|
| 3-Amino-1-methyl derivative | 1-CH₃, 3-NH₂ | High solubility | Enhanced CNS activity |
| 6-Fluoro analog | 6-F | Electrophilic reactivity | Improved enzyme inhibition |
| 1-Ethyl derivative | 1-C₂H₅ | Increased lipophilicity | Extended half-life in vivo |
Q. What methodologies assess biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- NOS Inhibition Assays : Recombinant human iNOS, eNOS, or nNOS enzymes (expressed in Sf9 cells) are incubated with the compound. Activity is measured via radioactive L-[³H]arginine conversion to L-[³H]citrulline .
- Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Example: Compound 68 showed IC₅₀ = 0.12 µM against iNOS .
Q. How are contradictions in spectral data resolved during characterization?
Methodological Answer:
- Impurity Analysis : Unexpected HPLC peaks are investigated via LC-MS to identify byproducts (e.g., oxidation products or unreacted intermediates). Adjust reaction time or stoichiometry to minimize side reactions .
- NMR Artifacts : Solvent residues (e.g., DMSO-d₆ at δ 2.5 ppm) are excluded by using high-purity deuterated solvents. Dynamic effects (e.g., rotamers) are resolved via variable-temperature NMR .
Q. What strategies optimize salt stability and crystallinity?
Methodological Answer:
- Counterion Screening : Hydrochloride salts are preferred for stability, but mesylate or tosylate salts may improve crystallinity. Salt formation is monitored via XRPD to confirm crystalline phase .
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) measures moisture uptake. Hydrochloride salts with <1% weight gain at 80% RH are prioritized for long-term storage .
Q. How do reaction conditions impact yield and scalability?
Methodological Answer:
- Catalyst Optimization : Pd/C (5–10 wt%) with H₂ at 40–60 psi balances cost and efficiency. Higher pressures reduce reaction time but increase safety risks .
- Solvent Selection : Ethanol is cost-effective for large-scale reactions, while acetonitrile improves selectivity in nucleophilic substitutions (e.g., dimethylamine displacement) .
Q. What computational tools predict physicochemical properties?
Methodological Answer:
- LogP Calculation : Tools like MarvinSketch (ChemAxon) estimate partition coefficients (e.g., LogP = 1.8 for the free base). Experimental validation uses shake-flask methods .
- pKa Prediction : ADMET Predictor (Simulations Plus) identifies ionizable groups (e.g., amine pKa ≈ 8.5), guiding solubility and formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
